TB5

Übersicht

Beschreibung

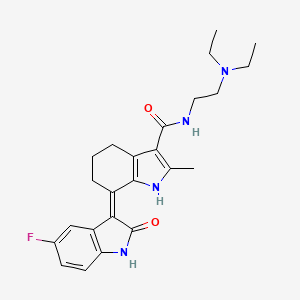

TB5 is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B). Its chemical structure is represented by the CAS number 948841-07-4 . Monoamine oxidases (MAOs) are enzymes responsible for the oxidative deamination of neurotransmitters and other biogenic amines. MAO-B specifically targets dopamine and phenylethylamine. This compound interacts with the catalytic site of hMAO-B, exhibiting a competitive mode of inhibition.

Wissenschaftliche Forschungsanwendungen

Neurowissenschaften: Aufgrund seiner hMAO-B-hemmenden Aktivität kann TB5 den Neurotransmitterstoffwechsel beeinflussen und eine Rolle bei neurodegenerativen Erkrankungen spielen.

Arzneimittelentwicklung: this compound könnte als Leitstruktur für die Entwicklung neuartiger MAO-B-Inhibitoren mit verbesserter Selektivität und Wirksamkeit dienen.

Parkinson-Krankheit: MAO-B-Inhibitoren werden wegen ihrer neuroprotektiven Wirkung bei der Parkinson-Krankheit untersucht.

Psychiatrie: this compound könnte Stimmungserkrankungen und die kognitive Funktion beeinflussen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bindung an das aktive Zentrum von hMAO-B, wodurch der Abbau von Neurotransmittern wie Dopamin verhindert wird. Durch die Hemmung von hMAO-B erhöht this compound den Dopaminspiegel, was möglicherweise Stimmung und Kognition beeinflusst.

Vorbereitungsmethoden

TB5 can be synthesized using various routes, but specific synthetic methods are not widely documented. Industrial production methods may involve chemical synthesis or extraction from natural sources. Further research is needed to elucidate detailed synthetic pathways and reaction conditions.

Analyse Chemischer Reaktionen

TB5 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, bleiben ungeklärt. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind ebenfalls nicht gut dokumentiert. Forscher sollten die Reaktivität von this compound weiter untersuchen, um sein vollständiges chemisches Profil aufzudecken.

Wirkmechanismus

TB5’s mechanism of action involves binding to the active site of hMAO-B, preventing the breakdown of neurotransmitters like dopamine. By inhibiting hMAO-B, this compound increases dopamine levels, potentially influencing mood and cognition.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von TB5 liegt in seiner Selektivität für hMAO-B. Andere ähnliche Verbindungen umfassen:

Selegilin: Ein weiterer hMAO-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Rasagilin: Ein selektiver MAO-B-Inhibitor mit neuroprotektiven Eigenschaften.

Eigenschaften

IUPAC Name |

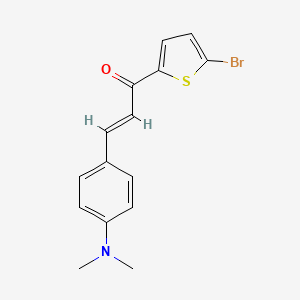

(E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLDLBSWTKNYCY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TB5 interact with hMAO-B?

A1: this compound acts as a competitive, selective, and reversible inhibitor of hMAO-B []. Molecular docking simulations suggest that this compound binds to the active site of hMAO-B, forming crucial interactions with key amino acid residues []. This binding prevents the enzyme from metabolizing its substrates, leading to an increase in their levels in the brain.

Q2: What are the downstream effects of hMAO-B inhibition by this compound?

A2: Inhibition of hMAO-B by this compound leads to increased levels of neurotransmitters like dopamine, which plays a crucial role in motor control, mood, and cognition []. This increase in dopamine levels is thought to be beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H14BrNOS, and its molecular weight is 336.26 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not provided in the provided research papers, the synthesis and characterization of this compound are described, implying the use of standard techniques like NMR and IR spectroscopy [].

Q5: Are there any studies on the formulation of this compound to improve its stability or bioavailability?

A6: Although not explicitly mentioned, the research suggests ongoing efforts to optimize this compound's properties, potentially including formulation strategies to enhance its bioavailability [].

Q6: What computational studies have been conducted on this compound?

A8: Molecular docking simulations have been performed to understand the binding interactions between this compound and hMAO-B, providing insights into the structural basis of its inhibitory activity [].

Q7: Have any 3D-QSAR studies been performed on this compound and similar compounds?

A9: Yes, pharmacophore modeling and 3D-QSAR analyses have been performed on a series of thienyl chalcones, including this compound, to identify key structural features responsible for their hMAO-B inhibitory activity []. These studies provide valuable information for designing new and potent hMAO-B inhibitors.

Q8: How do structural modifications of this compound affect its activity and selectivity towards hMAO-B?

A10: The presence of the 5-bromothiophen-2-yl moiety and the 4-(dimethylamino)phenyl group appears crucial for this compound's potent and selective hMAO-B inhibitory activity []. Modifications to these groups could potentially alter its binding affinity and selectivity profile.

Q9: Are there any specific strategies to improve the solubility or bioavailability of this compound?

A9: While not directly addressed in the research, formulation strategies like encapsulation in nanoparticles or the use of specific drug delivery systems could potentially be employed to enhance this compound's solubility and bioavailability.

Q10: Is there any information about this compound's compliance with SHE regulations?

A10: The provided research focuses on the discovery and preclinical evaluation of this compound. Information regarding its compliance with SHE regulations is expected to be addressed in later stages of drug development.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: Detailed information regarding the ADME profile of this compound is currently unavailable from the provided research. Further studies are needed to elucidate its pharmacokinetic properties.

Q12: Are there any known resistance mechanisms to this compound or related compounds?

A12: Information regarding resistance mechanisms to this compound is not available in the provided research. This aspect requires further investigation.

Q13: Are there any strategies to target this compound to the brain, the primary site of action for hMAO-B?

A13: While not explicitly mentioned, strategies like using nanoparticles coated with brain-targeting ligands or employing intranasal drug delivery could potentially be explored to enhance this compound's delivery to the brain.

Q14: What analytical methods have been used to characterize and quantify this compound?

A19: The research suggests the use of standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatographic methods for characterizing and quantifying this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

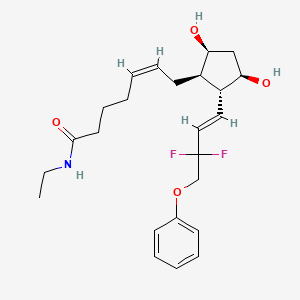

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

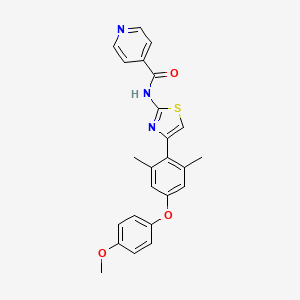

![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

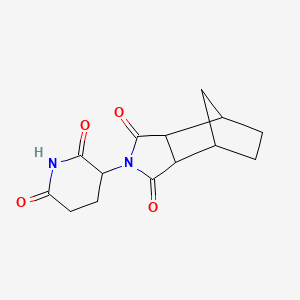

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)